(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol
Overview
Description
(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol is a heterocyclic compound with the molecular formula C7H5Br2N3O and a molecular weight of 306.94 g/mol . This compound is characterized by the presence of two bromine atoms and an imidazo[1,2-a]pyrazine core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol typically involves the reduction of ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. The reaction is carried out using diisobutylaluminum hydride (DIBAH) in toluene at 0°C, followed by stirring overnight at room temperature. The resulting product is then extracted and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through careful control of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the bromine atoms or modify the imidazo[1,2-a]pyrazine core.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imidazo[1,2-a]pyrazine core allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoimidazo[1,2-a]pyrazine: A closely related compound with similar structural features but lacking the hydroxyl group.
8-Bromoimidazo[1,2-a]pyrazine: Another related compound with a single bromine atom.
Imidazo[1,2-a]pyrazine: The parent compound without any bromine atoms.
Uniqueness
(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3O/c8-5-2-12-1-4(3-13)10-7(12)6(9)11-5/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMYQOUCEBQSNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2Br)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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